

A Comprehensive Technical Guide to 2-Amino-3,5-dichlorobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzaldehyde

CAS No.: 53874-72-9

Cat. No.: B1290416

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-Amino-3,5-dichlorobenzaldehyde, identified by the CAS Number 53874-72-9, is a halogenated aromatic aldehyde of significant interest in the realm of synthetic organic chemistry and drug discovery.[1] Its unique structural arrangement, featuring an amine, a formyl group, and two chlorine atoms on a benzene ring, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. While specific, in-depth literature on **2-Amino-3,5-dichlorobenzaldehyde** is not as extensive as for its brominated counterpart, its analogous structure allows for well-founded postulations regarding its synthesis, reactivity, and potential applications in medicinal chemistry. This guide aims to provide a comprehensive technical overview of this compound, grounded in established chemical principles and supported by data from analogous structures, to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **2-Amino-3,5-dichlorobenzaldehyde** are summarized below.

Property	Value	Source
CAS Number	53874-72-9	[1]
Molecular Formula	C ₇ H ₅ Cl ₂ NO	[1]
Molecular Weight	190.03 g/mol	[1]
Appearance	Typically a solid	Inferred from similar compounds
PSA	43.1 Å ²	[1]
XLogP3	2.96930	[1]

Note: Some physical properties like melting point and boiling point are not readily available in the public domain and would require experimental determination.

Synthesis of 2-Amino-3,5-dichlorobenzaldehyde: A Mechanistic Approach

While a specific, detailed protocol for the synthesis of **2-Amino-3,5-dichlorobenzaldehyde** is not widely published, a highly analogous and well-documented procedure exists for its brominated counterpart, 2-Amino-3,5-dibromobenzaldehyde. This process can be adapted for the synthesis of the dichloro- derivative, likely with minor modifications in reaction conditions. The general strategy involves a two-step process: the reduction of a nitro group to an amine, followed by electrophilic halogenation of the activated aromatic ring.

A plausible synthetic route starts from 2-nitrobenzaldehyde. The nitro group is first reduced to an amino group, typically using a reducing agent like iron powder in the presence of an acid such as acetic acid.[2][3] This in situ formation of 2-aminobenzaldehyde is then directly followed by chlorination.

Experimental Protocol (Adapted from the Synthesis of 2-Amino-3,5-dibromobenzaldehyde)

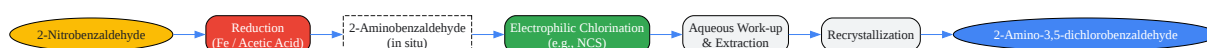
Caution: This is a representative protocol and requires optimization for the synthesis of the dichloro- derivative. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

- Reduction of 2-Nitrobenzaldehyde:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-nitrobenzaldehyde and a suitable solvent (e.g., a mixture of ethanol and water) is prepared.
 - Iron powder is added to the mixture, followed by the cautious addition of glacial acetic acid.
 - The reaction mixture is heated to reflux for a duration sufficient to ensure complete reduction of the nitro group (typically monitored by thin-layer chromatography).
- Electrophilic Chlorination:
 - After the reduction is complete, the reaction mixture is cooled.
 - A chlorinating agent, such as N-chlorosuccinimide (NCS), is then added portion-wise. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The presence of the aldehyde group (a meta-director) and the steric hindrance will favor substitution at the 3 and 5 positions.
 - The reaction is stirred at room temperature until completion.
- Work-up and Purification:
 - The reaction mixture is filtered to remove any remaining iron.
 - The filtrate is then subjected to an extractive work-up, typically with an organic solvent like dichloromethane or ethyl acetate.

- The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield pure **2-Amino-3,5-dichlorobenzaldehyde**.

Causality in Experimental Choices

- Choice of Reducing Agent: Iron powder in acidic medium is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally selective and avoids the over-reduction of the aldehyde functionality.
- One-Pot Procedure: The direct chlorination of the in situ generated 2-aminobenzaldehyde is efficient as it avoids the isolation of the often-unstable intermediate. 2-aminobenzaldehydes are prone to self-condensation.[4]
- Choice of Chlorinating Agent: N-chlorosuccinimide is a convenient and milder alternative to using chlorine gas, offering better control over the chlorination process.



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Caption: A generalized workflow for the synthesis of **2-Amino-3,5-dichlorobenzaldehyde**.

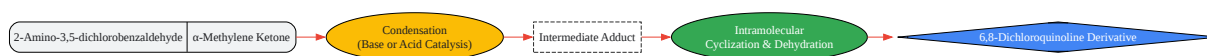
Reactivity and Applications in Drug Discovery

The synthetic utility of **2-Amino-3,5-dichlorobenzaldehyde** lies in the dual reactivity of its amino and aldehyde functional groups, making it a prime candidate for the construction of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

The Friedländer Synthesis of Quinolines

A classic and powerful application of 2-aminobenzaldehydes is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a compound containing an α -methylene group adjacent to a carbonyl group to form a quinoline.[4] Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.

The reaction of **2-Amino-3,5-dichlorobenzaldehyde** with a suitable ketone or aldehyde would be expected to yield a 6,8-dichloroquinoline derivative. The chlorine substituents can significantly influence the physicochemical properties of the resulting molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.



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Caption: The Friedländer synthesis employing **2-Amino-3,5-dichlorobenzaldehyde**.

Precursor to Other Heterocycles

Beyond quinolines, **2-Amino-3,5-dichlorobenzaldehyde** can serve as a precursor to a variety of other heterocyclic systems. For instance, condensation reactions with other bifunctional reagents can lead to the formation of benzodiazepines, quinazolines, and other fused heterocyclic systems that are of significant interest in medicinal chemistry. The presence of the chloro-substituents provides handles for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Amino-3,5-dichlorobenzaldehyde**. Based on the safety data for analogous compounds like 2-Amino-3,5-dibromobenzaldehyde, the following guidelines are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[5] Minimize dust generation.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] It may be air-sensitive and require storage under an inert atmosphere.
- In case of exposure:
 - Skin contact: Wash with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes.[5]
 - Inhalation: Move the person to fresh air.[5]
 - Seek medical attention if irritation or other symptoms persist.

Conclusion

2-Amino-3,5-dichlorobenzaldehyde is a valuable, albeit less-studied, synthetic intermediate with considerable potential in the field of drug discovery and development. Its straightforward, albeit inferred, synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the construction of complex, biologically active molecules, particularly substituted quinolines and other heterocyclic systems. While the direct body of literature on this specific compound is limited, a strong understanding of the chemistry of its analogs provides a solid foundation for its exploration and application in novel synthetic strategies. As the demand for new therapeutic agents continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

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